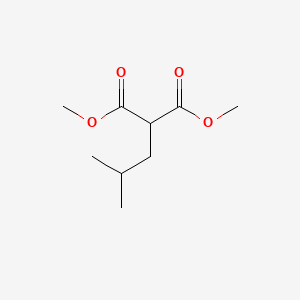

Dimethyl isobutylmalonate

Description

Significance of Malonate Esters as Core Synthetic Intermediates

Malonate esters are renowned as pivotal synthetic intermediates, primarily due to the reactivity of the carbon atom positioned between the two ester groups. britannica.com This central carbon's protons are significantly more acidic than typical methylene (B1212753) protons, allowing for easy removal by a base to form a stable enolate ion. chemistrylearner.comlibretexts.orgmasterorganicchemistry.com This enolate acts as a potent nucleophile, readily participating in reactions to form new carbon-carbon bonds. patsnap.comfiveable.me

This unique reactivity is the cornerstone of the malonic ester synthesis, a versatile and widely employed method for preparing substituted carboxylic acids. patsnap.comlibretexts.org The process generally involves the alkylation of the malonate ester enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final carboxylic acid product. chemistrylearner.commasterorganicchemistry.com This synthetic strategy has proven invaluable in the creation of complex molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com For instance, malonate esters are used in the production of barbiturates, a class of drugs known for their sedative properties. chemistrylearner.comwikipedia.org

Evolution of Research in Malonate Ester Chemistry

The foundational principles of malonate ester chemistry have been established for over a century. The first preparation of malonic acid, the parent dicarboxylic acid of malonate esters, was achieved in 1858 by the French chemist Victor Dessaignes. wikipedia.org The subsequent development of the malonic ester synthesis provided a robust method for carbon chain extension and functionalization. libretexts.org

Early research focused on understanding the fundamental reactivity of malonate esters and expanding the scope of the malonic ester synthesis. This included exploring different bases for enolate formation and a wide range of alkylating agents. wikipedia.org A significant advancement in the field was the development of palladium-catalyzed reactions of allylic malonates, which expanded the synthetic utility of these compounds beyond traditional alkylation reactions. nih.govjst.go.jp These newer methods allow for the formation of complex products such as α-allyl ketones and α,β-unsaturated ketones. nih.gov More recent research has ventured into asymmetric synthesis, developing catalytic methods to produce chiral malonates, which are crucial building blocks for enantiomerically pure pharmaceuticals and other biologically active molecules. pnas.orgfrontiersin.org

Research Focus on Dimethyl Isobutylmalonate within the Broader Malonate Landscape

Within the extensive family of malonate esters, this compound, with the chemical formula (CH₃)₂CHCH₂CH(CO₂CH₃)₂, has garnered specific research interest. sigmaaldrich.com The isobutyl group introduces a branched alkyl chain, which can influence the physical and chemical properties of the molecule and its derivatives.

Research on this compound and its diethyl counterpart, diethyl isobutylmalonate, often centers on their application as intermediates in the synthesis of more complex target molecules. chemicalbook.comcookechem.com For example, diethyl isobutylmalonate has been used as a reagent in the synthesis of quinoline-based compounds with potential antimalarial activity. chemicalbook.comcookechem.com The synthesis of this compound itself typically follows the principles of the malonic ester synthesis, starting from dimethyl malonate and an isobutyl halide. google.com

The study of such specific malonate esters contributes to a deeper understanding of structure-activity relationships and allows for the fine-tuning of molecular properties for various applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 39520-24-6 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol sigmaaldrich.com |

| Boiling Point | 213 °C sigmaaldrich.com |

| Density | 1.012 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.424 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-methylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFDPSEEIVCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068179 | |

| Record name | Propanedioic acid, (2-methylpropyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39520-24-6 | |

| Record name | 1,3-Dimethyl 2-(2-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl isobutylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039520246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, (2-methylpropyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl isobutylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOBUTYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4UPK6QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of Dimethyl Isobutylmalonate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the ester functions in dimethyl isobutylmalonate is known as the active methylene group. The protons attached to this carbon are significantly acidic due to the electron-withdrawing nature of the adjacent ester groups. This acidity allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and is central to the reactivity of this compound, enabling a variety of carbon-carbon bond-forming reactions. ucalgary.ca

Michael Addition Reactions with Diverse Electrophiles

The enolate of this compound can act as a Michael donor in conjugate addition reactions with a wide range of Michael acceptors, which are typically α,β-unsaturated compounds. This reaction, known as the Michael addition, is a powerful tool for the formation of new carbon-carbon bonds. organicchemistrytutor.com

The general mechanism involves the 1,4-addition of the this compound enolate to the β-carbon of an electron-deficient alkene. Common electrophiles (Michael acceptors) in these reactions include:

α,β-Unsaturated Ketones (Enones): The enolate of this compound can add to enones like chalcones and their derivatives. These reactions are often catalyzed by a base, and in some cases, chiral catalysts can be employed to achieve enantioselectivity. longdom.org

α,β-Unsaturated Esters: Compounds such as acrylates are suitable Michael acceptors.

α,β-Unsaturated Nitriles: Acrylonitrile and its derivatives can also undergo Michael addition with the enolate of this compound.

The reaction is typically initiated by deprotonation of the this compound with a base, such as sodium ethoxide or a milder amine base, to form the nucleophilic enolate. This enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate, which is subsequently protonated to yield the final adduct.

While specific studies detailing a broad scope of electrophiles with this compound are not extensively documented, the principles governing the reactivity of other dialkyl malonates are directly applicable. researchgate.net

Table 1: Examples of Michael Acceptors for Dialkyl Malonates

| Michael Acceptor Class | Specific Example |

| α,β-Unsaturated Ketones | Chalcone |

| α,β-Unsaturated Esters | Ethyl acrylate |

| α,β-Unsaturated Nitriles | Acrylonitrile |

| Nitroalkenes | β-Nitrostyrene |

This table represents typical Michael acceptors used with dialkyl malonates, and similar reactivity is expected for this compound.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is another important reaction involving the active methylene group of compounds like this compound. wikipedia.org This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base such as an amine or its salt. organicreactions.org The initial adduct undergoes dehydration to form a new carbon-carbon double bond. wikipedia.org

The mechanism proceeds via the formation of the enolate of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate is then dehydrated to yield the final product, an α,β-unsaturated dicarbonyl compound. researchgate.net

A variety of aldehydes and ketones can be used in the Knoevenagel condensation with dialkyl malonates, including both aromatic and aliphatic carbonyl compounds. rsc.org The choice of catalyst and reaction conditions can influence the yield and rate of the reaction. While specific examples with this compound are not widely reported, its reactivity is expected to be similar to that of diethyl malonate in these condensations. rsc.orgniscpr.res.in

Table 2: Examples of Carbonyl Compounds for Knoevenagel Condensation with Dialkyl Malonates

| Carbonyl Compound Class | Specific Example |

| Aromatic Aldehydes | Benzaldehyde |

| Aliphatic Aldehydes | Butyraldehyde |

| Ketones | Acetone |

This table illustrates the types of carbonyl compounds that typically react with dialkyl malonates in Knoevenagel condensations.

Derivatization and Functional Group Interconversions

This compound can be chemically modified through reactions involving its ester groups and through subsequent transformations of the resulting products.

Hydrolysis Pathways to Isobutylmalonic Acid and Monoesters

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions. Complete hydrolysis of both ester groups yields isobutylmalonic acid. This is often achieved by heating the diester with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, followed by acidification. openochem.orgmasterorganicchemistry.com

Selective monohydrolysis to produce the corresponding monoester, methyl isobutylmalonate, can also be achieved under carefully controlled conditions. studysmarter.co.uk The malonic ester synthesis often involves the hydrolysis of the ester groups as a key step. openochem.orgmasterorganicchemistry.com

Decarboxylation Mechanisms of Isobutylmalonic Acid Derivatives

Isobutylmalonic acid, the product of the complete hydrolysis of this compound, is a substituted malonic acid and, as such, is susceptible to decarboxylation upon heating. openochem.org The mechanism of decarboxylation of β-keto acids and malonic acids involves a cyclic, concerted transition state, leading to the expulsion of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. stackexchange.com In the case of isobutylmalonic acid, decarboxylation yields 3-methylbutanoic acid. This decarboxylation step is a crucial part of the malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. openochem.orgmasterorganicchemistry.com

Oxidative Functionalization and C-H Activation Reactions

The oxidative functionalization and C-H activation of this compound are not well-documented in the scientific literature. However, based on general principles of organic chemistry, the isobutyl group presents potential sites for such reactions. The tertiary C-H bond within the isobutyl group would be the most likely site for radical-mediated oxidation or transition-metal-catalyzed C-H activation, due to the relative stability of the resulting tertiary radical or organometallic intermediate. Reactions involving manganese(III) acetate (B1210297) have been shown to effect the oxidation of malonic acid derivatives, leading to aromatic malonylation. acs.org While direct application to this compound is not reported, similar reactivity could potentially be explored.

Radical Chemistry and Remote Functionalization of this compound

The study of radical-mediated reactions has opened new avenues for chemical synthesis, allowing for the functionalization of otherwise unreactive C-H bonds. In the context of this compound, the investigation into its radical chemistry, particularly C-centered radical relay processes and hydrogen atom transfer pathways, offers insights into novel synthetic strategies.

Investigations into C-Centered Radical Relay Processes

While the ionic chemistry of malonate esters, proceeding through enolate intermediates, is well-established, their radical chemistry presents a complementary approach to carbon-carbon and carbon-heteroatom bond formation. The carbon atom alpha to the two carbonyl groups in this compound is a prime site for radical generation. This is due to the resonance stabilization of the resulting malonyl radical by the adjacent carbonyl groups.

Research into the radical-alkylation of diethyl malonate has demonstrated that a C-centered radical at the alpha-position can be effectively generated and subsequently participate in addition reactions to olefins. rsc.org This process, typically initiated by peroxides, provides a direct method for alkylation under neutral conditions, avoiding the use of strong bases required in traditional malonic ester synthesis. rsc.org

Furthermore, manganese(III)-based oxidative free-radical cyclizations of unsaturated malonate diesters have been explored. acs.orgacs.org In these reactions, the malonyl radical is generated through oxidation and can then undergo intramolecular cyclization, showcasing its utility in the construction of cyclic systems. acs.orgacs.org Similarly, the addition of malonyl radicals, generated via ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediation, to glycals has been reported, further highlighting the synthetic potential of this reactive intermediate. rsc.org

The concept of a radical relay involves the intramolecular transfer of a radical center from its initial site of generation to a remote position, enabling functionalization at that new site. nih.govrsc.org While specific studies detailing C-centered radical relay processes originating from the alpha-position of this compound are not extensively documented, the principles of radical chemistry suggest its potential. Such a process would likely involve the generation of the initial malonyl radical, which could then participate in an intramolecular hydrogen atom transfer (HAT) to generate a radical at a different position within the isobutyl group. The feasibility of this relay would depend on the energetics of the HAT process, including the stability of the resulting radical and the geometry of the transition state.

A hypothetical radical relay process in this compound is depicted in the scheme below. The initial formation of the C-centered radical at the alpha-position could be followed by an intramolecular 1,5-hydrogen atom transfer, relocating the radical to the tertiary carbon of the isobutyl group. This new radical could then be trapped by a suitable reagent.

Hypothetical C-Centered Radical Relay in this compound

| Step | Description | Intermediate |

| 1 | Initiation and formation of the α-malonyl radical. | (CH₃OCO)₂C•-CH₂CH(CH₃)₂ |

| 2 | Intramolecular 1,5-hydrogen atom transfer (HAT). | Transition state |

| 3 | Formation of a more stable tertiary radical on the isobutyl group. | (CH₃OCO)₂CH-CH₂C•(CH₃)₂ |

| 4 | Trapping of the tertiary radical by a radical acceptor (X•). | (CH₃OCO)₂CH-CH₂C(X)(CH₃)₂ |

This table represents a theoretical pathway and is intended for illustrative purposes.

Hydrogen Atom Transfer (HAT) Pathways in Malonate Ester Chemistry

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from a substrate to a radical species. mdpi.com The feasibility of a HAT reaction is primarily governed by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the H-X bond being formed in the abstracting radical. mdpi.com

For this compound, the C-H bond at the alpha-position is activated by the two adjacent carbonyl groups. This activation leads to a lower BDE compared to an unactivated alkane C-H bond, making it more susceptible to abstraction by a radical. The resulting resonance-stabilized malonyl radical is a key intermediate in various radical-mediated transformations.

While direct photocatalyzed HAT is a common method for generating carbon-centered radicals from aliphatic C-H bonds, the presence of the carbonyl groups in malonate esters introduces polarity effects that can influence the selectivity of HAT. nih.govacs.org Electrophilic radicals will preferentially abstract hydrogen atoms from electron-rich C-H bonds. The C-H bond alpha to the carbonyls in this compound is electron-deficient, which might influence the choice of radical initiator for a selective HAT process.

Research on photocatalyzed HAT has shown that the choice of photocatalyst and reaction conditions can be tailored to target specific C-H bonds. nih.gov Although studies focusing specifically on HAT from this compound are limited, the general principles of HAT suggest that a suitably reactive radical species could abstract the alpha-hydrogen to initiate radical processes. The efficiency of this HAT would be in competition with other potential reaction pathways, and the selectivity would depend on the nature of the hydrogen abstracting agent. mdpi.com

Applications of Dimethyl Isobutylmalonate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The utility of dimethyl isobutylmalonate in organic synthesis stems from the reactivity of the central methylene (B1212753) group (the carbon atom situated between the two carbonyl groups). The protons on this carbon are particularly acidic, allowing for easy deprotonation by a base to form a stabilized carbanion known as an enolate. This nucleophilic enolate is central to the role of the compound as a versatile molecular building block. nbinno.com

One of the most fundamental applications of malonate esters, including this compound, is the malonic ester synthesis, a robust method for preparing carboxylic acids. libretexts.org This multi-step process allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms.

Starting with this compound, the synthesis proceeds through a sequence of deprotonation, alkylation, and finally, hydrolysis and decarboxylation. The presence of the isobutyl group on the starting material ensures that the final product is a branched carboxylic acid. The general process is outlined below:

Deprotonation: A base, such as sodium methoxide (B1231860), is used to remove an acidic α-hydrogen, forming a nucleophilic enolate.

Alkylation: The enolate reacts with an alkyl halide (R-X) in an SN2 reaction, forming a new carbon-carbon bond and introducing a second alkyl group. youtube.com

Hydrolysis and Decarboxylation: The resulting dialkyl-substituted malonic ester is then treated with acid and heat. This step hydrolyzes the two ester groups to carboxylic acids, forming an unstable malonic acid derivative which readily loses a molecule of carbon dioxide (decarboxylation) to yield the final substituted carboxylic acid. youtube.com

This synthetic route is highly effective for creating α-substituted carboxylic acids, where the branching is adjacent to the carboxyl group.

| Step | Description | Generic Reaction |

|---|---|---|

| 1. Enolate Formation | Reaction of this compound with a base (e.g., NaOCH₃) to form a stabilized enolate. | CH₃OC(O)CH(iBu)C(O)OCH₃ + NaOCH₃ → [CH₃OC(O)C⁻(iBu)C(O)OCH₃]Na⁺ + CH₃OH |

| 2. Alkylation | The enolate acts as a nucleophile, attacking an alkyl halide (R-X) to form a C-C bond. | [CH₃OC(O)C⁻(iBu)C(O)OCH₃]Na⁺ + R-X → CH₃OC(O)CR(iBu)C(O)OCH₃ + NaX |

| 3. Hydrolysis & Decarboxylation | Acid-catalyzed hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation. | CH₃OC(O)CR(iBu)C(O)OCH₃ + H₃O⁺/heat → RCH(iBu)COOH + CO₂ + 2CH₃OH |

The versatility of this compound extends to the construction of more intricate molecular frameworks, including spiro and polycyclic systems. The ability to perform sequential alkylations on the central carbon atom is key to these applications. By using reagents containing two electrophilic sites, such as dihalides, chemists can forge complex ring structures.

For instance, reacting the enolate of this compound with a dihalide like 1,4-dibromobutane (B41627) in a stepwise manner can lead to the formation of a five-membered ring. The initial alkylation attaches one end of the butane (B89635) chain, and a subsequent intramolecular alkylation closes the ring. This strategy is a powerful tool for assembling carbocyclic systems that are prevalent in natural products and other complex molecules. While the isobutyl group adds steric bulk, it also provides a specific three-dimensional architecture that can be desirable in the final target molecule. illinois.edu The principles of using molecular building blocks to create complex 3D structures are fundamental to modern synthesis. illinois.edusemanticscholar.org

Precursor in Medicinal Chemistry Research and Drug Discovery

Malonate esters are foundational intermediates in the pharmaceutical industry. askfilo.comsfdchem.com this compound, by extension, serves as a valuable starting material for the synthesis of various pharmaceutically relevant compounds, where the isobutyl moiety can be a critical part of the final active molecule.

The malonic ester synthesis and its variations provide access to a wide array of functionalized molecules that can be screened for biological activity. The carboxylic acids, ketones, and other derivatives produced from this compound can serve as scaffolds for building more complex drug candidates. The isobutyl group itself is a common structural motif in biologically active compounds, particularly in amino acids like leucine (B10760876) and isoleucine, and its presence in a synthetic precursor is highly advantageous.

This compound is classified as a pharmaceutical intermediate, meaning it is a building block for the synthesis of active pharmaceutical ingredients (APIs). chemdad.com A key transformation is its hydrolysis to isobutyl malonic acid. guidechem.com This dicarboxylic acid can then be used in subsequent reactions to build larger molecules. For example, it can be coupled with amines or alcohols to form amides or esters, respectively, which are common functional groups in pharmaceutical agents. The ability to generate analogues of a lead compound by varying the alkyl halide used in the malonic ester synthesis allows for the systematic exploration of a drug's structure-activity relationship (SAR).

| Starting Material | Reagents | Intermediate Product | Potential Subsequent Use |

|---|---|---|---|

| This compound | 1. Aqueous base (e.g., KOH) 2. Acid (e.g., HCl) | Isobutyl malonic acid | Amide coupling, esterification, or further elaboration into API scaffolds. |

The design of enzyme inhibitors is a cornerstone of modern drug discovery. nih.govmdpi.com Enzymes are critical biological catalysts, and their inhibition can halt disease progression. nih.gov Carboxylic acids are known to interact with the active sites of many enzymes, often by mimicking natural substrates or by binding to key amino acid residues.

The derivatives of this compound, particularly the branched carboxylic acids synthesized via the malonic ester pathway, are attractive candidates for enzyme inhibitor design. The isobutyl group provides a hydrophobic substituent that can fit into specific pockets within an enzyme's active site, while the carboxylic acid group can form strong ionic or hydrogen-bond interactions. Rational drug design strategies can leverage the structure of this compound to create targeted inhibitors for enzymes implicated in various diseases. mskcc.org

Applications in Material Science Research

This compound is emerging as a versatile building block in material science, primarily due to the reactive nature of its malonate core. The presence of the isobutyl group offers tailored solubility and steric properties, making it a valuable monomer in the synthesis of specialized polymeric materials and a scaffold for studying metal ion interactions.

Synthesis of Malonate-Derived Polymeric Materials

The bifunctional nature of malonate esters, such as this compound, allows for their incorporation into polyester (B1180765) chains through polycondensation reactions. While research specifically detailing the homopolymerization of this compound is limited, its application as a co-monomer in the synthesis of linear polyesters has been an area of significant investigation. These polymers are of interest for their potential biodegradability and the presence of functionalizable methylene groups in the polymer backbone. rsc.orgrsc.org

In a typical polycondensation reaction, a malonate diester is reacted with a diol. This process can be catalyzed by enzymes, such as Candida antarctica lipase (B570770) B (CALB), or by traditional metal catalysts. rsc.orgresearchgate.net The enzymatic approach is often favored for its milder reaction conditions and higher selectivity, which helps to prevent side reactions. rsc.orgresearchgate.net

The synthesis of malonate-derived polyesters can be systematically studied by varying the diol co-monomer. Research on analogous dimethyl malonates without the isobutyl group has shown that the length of the diol chain can significantly influence the thermal properties of the resulting polymer.

| Diol Co-monomer | Catalyst | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| 1,4-Butanediol | CALB | Poly(butylene malonate) | -35 °C | 15 °C |

| 1,6-Hexanediol | CALB | Poly(hexylene malonate) | -45 °C | 30 °C |

| 1,8-Octanediol | CALB | Poly(octylene malonate) | -52 °C | 42 °C |

This interactive table is based on data from studies on dimethyl malonate and various diols, illustrating the impact of the diol chain length on the thermal properties of the resulting polyesters. The isobutyl group in this compound would be expected to introduce steric hindrance, potentially affecting polymerization kinetics and the final properties of the polymer.

Studies on Metal Ion Chelation by Malonate Scaffolds

The 1,3-dicarbonyl motif inherent in the structure of this compound provides a classic bidentate ligand capable of chelating a variety of metal ions. The two carbonyl oxygen atoms can coordinate with a metal ion to form a stable six-membered ring. This chelating ability is not only a property of the monomer but can also be retained when the malonate unit is incorporated into a polymer chain, leading to the development of novel metal-chelating materials. rsc.orgnih.gov

Research has demonstrated that polyesters synthesized from malonate esters can effectively extract metal ions from aqueous solutions. rsc.orgnih.gov The efficiency of this extraction is dependent on several factors, including the specific metal ion, the pH of the aqueous solution, and the structure of the polymer. The isobutyl groups in a polymer derived from this compound would likely enhance the polymer's hydrophobicity, which could be advantageous in separating the polymer-metal complex from aqueous media.

Studies on polyesters derived from dimethyl malonate have quantified their ability to chelate copper(II) ions. The extraction efficiency of these polymers highlights their potential for applications in areas such as wastewater treatment and hydrometallurgy. nih.gov

| Polymer | Organic Solvent | Aqueous Phase pH | Copper(II) Extraction Efficiency (%) |

| Poly(butylene malonate) | 2-Methyltetrahydrofuran | 5.5 | 18 |

| Poly(hexylene malonate) | 2-Methyltetrahydrofuran | 5.5 | 21 |

| Poly(octylene malonate) | 2-Methyltetrahydrofuran | 5.5 | 23 |

Advanced Analytical and Computational Investigations of Dimethyl Isobutylmalonate and Its Derivatives

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are instrumental in observing chemical reactions in real-time. They allow for the identification of transient species and the collection of kinetic data, which are essential for understanding and optimizing reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the progress of reactions involving dimethyl isobutylmalonate. By taking time-course ¹H and ¹³C NMR spectra, one can monitor the consumption of starting materials and the formation of products. For instance, in the alkylation of this compound, the disappearance of the signal corresponding to the acidic α-hydrogen and the appearance of new signals corresponding to the attached alkyl group can be quantitatively measured. patsnap.comchemistnotes.comlibretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the structure of newly synthesized derivatives. These experiments reveal the connectivity between protons and carbons, providing unambiguous proof of the final molecular architecture. This is particularly crucial when multiple reaction pathways could lead to different isomers.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | Type | Chemical Shift (ppm) | Notes |

| H-α | ¹H | ~3.5 | Signal disappears upon deprotonation and alkylation. |

| H (isobutyl) | ¹H | 0.9 - 2.0 | Complex multiplets characteristic of the isobutyl group. |

| H (methyl ester) | ¹H | ~3.7 | Singlet, integrates to 6 protons. |

| C=O (ester) | ¹³C | ~168 | Carbonyl carbon signal. |

| C-α | ¹³C | ~52 | Signal shifts significantly upon alkylation. |

| C (methyl ester) | ¹³C | ~52 | Methoxy carbon signal. |

| C (isobutyl) | ¹³C | 22 - 28 | Signals characteristic of the isobutyl group carbons. |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. scispace.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can effectively analyze complex reaction mixtures containing this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS) of malonate derivatives often shows characteristic fragmentation patterns. mdpi.com A common and diagnostic fragmentation is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the malonate moiety. mdpi.com For 2-substituted diethyl malonates, a major fragmentation is the loss of the diethyl malonate group (M-159), which often leads to the base peak in the spectrum. mdpi.com A similar pattern would be expected for this compound, allowing for the identification of the substituent at the C-2 position. High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition of products and intermediates, confirming their identities with high confidence. frontiersin.orgnih.gov

To study the rapid and fleeting events that occur during a chemical reaction, advanced spectroscopic methods are employed.

Transient Absorption Spectroscopy (TAS): This "pump-probe" technique uses a short laser pulse (pump) to initiate a reaction or excite the molecule, and a second pulse (probe) to monitor the changes in absorption over incredibly short timescales (femtoseconds to milliseconds). youtube.com TAS is ideal for observing short-lived intermediates and understanding the dynamics of photochemical reactions involving derivatives of this compound. youtube.com

In-situ Infrared (IR) Spectroscopy: By immersing an IR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be monitored in real-time. For example, the carbonyl (C=O) stretching frequency of the ester groups in this compound can be tracked to follow the kinetics of its synthesis or hydrolysis.

Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and the observation of the subsequent reaction on a millisecond timescale. It is well-suited for studying the pre-steady-state kinetics of fast reactions, such as the initial deprotonation of this compound by a strong base.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a molecular-level understanding that complements experimental results. These methods can model reaction pathways and predict molecular properties that govern chemical behavior. dtaborgroup.com

Quantum chemical (QM) methods are used to map out the potential energy surface of a reaction. acs.orgacs.org This allows for the theoretical investigation of proposed reaction mechanisms, such as the Sₙ2 alkylation of the this compound enolate. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy barriers for different pathways can be determined. acs.orgacs.org The pathway with the lowest energy barrier is typically the one that is favored kinetically. Furthermore, these models provide the precise three-dimensional structures of transition states, offering a snapshot of the bond-breaking and bond-forming processes.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. redalyc.org Conceptual DFT provides a framework for using calculated properties to predict chemical behavior. mdpi.comnih.govfrontiersin.org

Key DFT-derived descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between them indicates the molecule's chemical stability.

Fukui Functions and Parr Functions: These local reactivity indices are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comfrontiersin.org For the enolate of this compound, these functions would predict that the α-carbon is the most nucleophilic site, which is consistent with experimental observations in alkylation reactions.

These computational studies are crucial for rationalizing observed selectivity (e.g., regio- or stereoselectivity) and for designing new derivatives of this compound with tailored reactivity.

Table 2: Illustrative DFT-Calculated Properties for a Malonate Ester

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher values indicate greater electron-donating (nucleophilic) character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower values indicate greater electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecular Dynamics Simulations and Conformational Analysis in Biochemical Contexts

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at an atomic level of detail. In biochemical contexts, these simulations are invaluable for understanding how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors, and how its conformational flexibility influences these interactions. By simulating the intricate dance of atoms over time, researchers can elucidate binding mechanisms, predict binding affinities, and understand the role of the surrounding solvent environment.

At the heart of MD simulations is the concept of a force field, a set of empirical energy functions that describe the potential energy of a system of particles. For this compound, a force field would define the parameters for bond stretching, angle bending, and torsional rotations within the molecule, as well as non-bonded interactions (van der Waals and electrostatic forces) with its environment. By calculating the forces on each atom at a given moment, Newton's equations of motion can be solved numerically to predict the trajectory of all atoms over a defined period.

Conformational analysis, a key component of MD studies, focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the isobutyl group and the rotational freedom around the ester linkages give rise to a landscape of possible conformations. The relative energies of these conformers, and the barriers to their interconversion, dictate the molecule's shape and its ability to fit into a binding site.

In a hypothetical biochemical scenario, consider the interaction of this compound with the active site of an enzyme. MD simulations could be initiated by docking the malonate derivative into a putative binding pocket of the protein. The entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, would then be subjected to simulation.

Over the course of the simulation, typically spanning nanoseconds to microseconds, the conformational changes of both the ligand and the protein can be monitored. For instance, the dihedral angles of the isobutyl group can be tracked to determine its preferred orientation within the binding site. The following table illustrates a hypothetical analysis of the dominant dihedral angle for the C-C-C-C backbone of the isobutyl group of this compound when bound to an enzyme.

| Conformation | Dihedral Angle Range (degrees) | Population (%) | Average Potential Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 150 to 180 and -150 to -180 | 65 | -12.5 |

| Gauche (+) | 30 to 90 | 20 | -10.2 |

| Gauche (-) | -30 to -90 | 15 | -10.1 |

Furthermore, MD simulations provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex. Key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions can be systematically analyzed. The stability of the binding can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked position over time. A stable binding mode would be characterized by a low and fluctuating RMSD value.

To quantify the strength of the interaction, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be performed on the snapshots extracted from the MD trajectory. These methods estimate the free energy of binding by considering the molecular mechanics energies of the components and the solvation free energies. A hypothetical breakdown of the binding free energy components for the interaction of this compound with a target protein is presented in the table below.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.8 |

| Electrostatic Energy | -12.3 |

| Polar Solvation Energy | 25.5 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔGbind) | -26.7 |

Comparative Analysis and Future Research Directions in Dimethyl Isobutylmalonate Chemistry

Comparative Studies with Other Branched Dialkyl Malonates

Dimethyl isobutylmalonate belongs to the broader class of dialkyl malonates, which are pivotal reagents in organic synthesis, primarily used in the malonic ester synthesis to form substituted carboxylic acids. wikipedia.orgjove.com Its reactivity and physical properties are often understood by comparison with other structurally similar branched dialkyl malonates, such as diethyl isobutylmalonate and dimethyl butylmalonate.

The choice between methyl and ethyl esters can influence reaction conditions and outcomes. For instance, the synthesis of diethyl isobutylmalonate is typically achieved by reacting diethyl malonate with an isobutyl halide (like isobutyl bromide) in the presence of a base such as sodium ethoxide in ethanol. prepchem.comguidechem.com Similarly, the synthesis of dimethyl butylmalonate involves reacting dimethyl malonate with a butyl halide. chemicalbook.comgoogle.com The underlying principle of creating a stabilized enolate for nucleophilic attack remains the same across these compounds. jove.com

A key difference lies in the steric hindrance and electronic effects of the ester and alkyl groups. The isobutyl group, being branched, offers more steric bulk compared to a straight-chain group like n-butyl. This can influence the rate of alkylation and potentially favor mono-alkylation over di-alkylation, a common side reaction in malonic ester synthesis. wikipedia.org Furthermore, comparative studies on the adsorption of dialkyl malonates have shown that diethyl malonate interacts more strongly with surfaces like carbon nanotubes than dimethyl malonate. orientjchem.org This is attributed to the greater electron-donating effect of the ethyl groups compared to methyl groups, which could suggest subtle differences in the nucleophilicity of their respective enolates. orientjchem.org

The reactivity of the allyl group in organometallic complexes has been studied with both dimethyl malonate and di-iso-butyl malonate, indicating that the choice of the malonate ester can be tailored for specific synthetic applications in complex molecule formation. researchgate.net

Below is a comparative table of related branched dialkyl malonates.

Table 1: Comparison of Branched Dialkyl Malonates

| Property | This compound | Diethyl Isobutylmalonate | Dimethyl n-Butylmalonate |

|---|---|---|---|

| Molecular Formula | C9H16O4 | C11H20O4 | C9H16O4 |

| Molecular Weight | 188.22 g/mol | 216.27 g/mol nist.gov | 188.22 g/mol |

| Boiling Point | 213 °C chemdad.com | 127-135 °C at 25 mmHg prepchem.com | ~110 °C at 8 mmHg google.com |

| Density | 1.012 g/mL at 25 °C chemdad.com | 0.97 g/cm³ | Not specified |

| Refractive Index | n20/D 1.424 chemdad.com | 1.4220 | Not specified |

| Typical Synthesis Precursors | Dimethyl malonate, Isobutyl halide google.com | Diethyl malonate, Isobutyl bromide prepchem.comguidechem.com | Dimethyl malonate, n-Butyl halide chemicalbook.comgoogle.com |

Emerging Research Trends and Methodological Advancements in Malonate Ester Chemistry

The chemistry of malonate esters, including this compound, is continuously evolving beyond its traditional use in synthesizing substituted acetic acids and barbiturates. libretexts.orgpatsnap.com Modern research focuses on improving efficiency, selectivity, and expanding the synthetic utility of these versatile compounds.

Enantioselective Synthesis: A significant trend is the development of asymmetric alkylations. Chiral phase-transfer catalysts have been successfully employed for the enantioselective α-alkylation of malonates, yielding chiral α,α-dialkylmalonates. frontiersin.org This opens pathways to chiral malonic monoacids and other versatile building blocks for the total synthesis of complex natural products. frontiersin.org

Advanced Catalysis: Research has moved towards more sustainable and efficient catalytic systems. This includes the use of immobilized enzymes, such as gelatine or bovine serum albumin (BSA), to catalyze Knoevenagel condensations between aldehydes and diethyl malonate under mild, room-temperature conditions. amazonaws.comrsc.org Ionic liquids have also been explored as recyclable solvents and catalysts for Knoevenagel condensations, offering environmental benefits. organic-chemistry.org

Novel Reaction Conditions: High-pressure conditions (e.g., 9 kbar) have been shown to enable challenging reactions that are sluggish at atmospheric pressure. nih.gov For example, the enantioselective Michael-type addition of dialkyl malonates to less reactive substrates like β-arylethenesulfonyl fluorides is efficiently catalyzed by amino-thioureas under high pressure, producing chiral alkanesulfonyl fluorides. nih.gov

New Synthetic Applications: The utility of malonate esters is expanding into new areas of chemistry. Their adducts are being used in "click"-type reactions, such as the Sulfur Fluoride Exchange (SuFEx) reaction, highlighting their role as precursors to highly functionalized molecules. nih.gov Furthermore, the selective monohydrolysis of dialkyl malonates to produce mono-substituted malonic acid half oxyesters (SMAHOs) has been refined. researchgate.netnih.gov These SMAHOs serve as attractive pronucleophiles that can generate ester enolates through decarboxylation, offering an alternative to the direct use of strong bases. nih.gov

Table 2: Methodological Advancements in Malonate Ester Chemistry

| Advancement | Description | Key Benefit(s) |

|---|---|---|

| Asymmetric Catalysis | Use of chiral phase-transfer catalysts for enantioselective α-alkylation. frontiersin.org | Access to chiral building blocks for complex molecule synthesis. frontiersin.org |

| Biocatalysis | Immobilized enzymes (e.g., gelatine) catalyze Knoevenagel condensations. amazonaws.com | Mild reaction conditions, high purity, and catalyst recyclability. amazonaws.comrsc.org |

| High-Pressure Synthesis | Application of high pressure (e.g., 9 kbar) to drive difficult reactions. nih.gov | Enables reactions with less electrophilic substrates, improving yields and enantioselectivity. nih.gov |

| "Click" Chemistry Applications | Use of malonate adducts in Sulfur Fluoride Exchange (SuFEx) reactions. nih.gov | Expands the functionalization possibilities of malonate derivatives. |

| Pronucleophile Generation | Efficient, selective monohydrolysis to form malonic acid half oxyesters (SMAHOs). nih.gov | Provides a milder route to ester enolates via decarboxylation, avoiding strong bases. nih.gov |

Unexplored Avenues and Future Academic Inquiry for this compound

While the broader field of malonate chemistry is advancing, specific research into this compound remains relatively focused. Several avenues for future academic inquiry could unlock new potential for this specific compound.

Asymmetric Synthesis and Chiral Applications: A primary area for exploration is the development of methods for the asymmetric synthesis of this compound itself, particularly creating stereocenters at the α-carbon. While general methods for asymmetric alkylation of malonates exist, frontiersin.org a dedicated study on the isobutyl derivative could optimize conditions to produce enantiopure forms. These chiral building blocks could then be used in the synthesis of novel, non-racemic pharmaceuticals or natural products where the isobutyl moiety is a key structural feature.

Polymer and Materials Science: The role of malonate derivatives in polymer chemistry is an underexplored domain. Future research could investigate the potential of this compound as a monomer or chain transfer agent in polymerization reactions. The branched isobutyl group could impart unique physical properties, such as altered solubility, glass transition temperature, or crystallinity, to resulting polymers.

Medicinal Chemistry and Heterocyclic Synthesis: The classical application of malonates is in the synthesis of barbiturates through condensation with urea. libretexts.orgmdpi.com However, the vast landscape of heterocyclic chemistry offers many more possibilities. This compound could serve as a C3 synthon for the creation of novel pyrimidine, pyridine, or other heterocyclic systems bearing an isobutyl group. These new scaffolds could be screened for a wide range of biological activities, moving far beyond the traditional central nervous system depressant effects of barbiturates.

Mechanistic Studies in Organometallic Chemistry: The reaction of this compound with organometallic complexes, such as (η3-allyl)dicarbonylnitrosyl iron, has been reported. researchgate.net Deeper mechanistic studies could elucidate the precise role of the ester and alkyl groups in influencing the regioselectivity and stereoselectivity of such reactions. This understanding could lead to the design of highly selective C-C bond-forming reactions catalyzed by transition metals.

Decarboxylative Coupling Reactions: Inspired by the use of malonic acid half oxyesters as pronucleophiles, nih.gov future work could explore the direct use of this compound in decarboxylative coupling reactions. Developing catalytic systems that can facilitate in-situ hydrolysis, mono-decarboxylation, and subsequent coupling with electrophiles would represent a significant step forward in synthetic efficiency, creating a direct route to isobutyl-substituted esters and ketones.

Q & A

Q. What are the established synthetic routes for dimethyl isobutylmalonate, and how can reaction efficiency be optimized?

this compound is synthesized via the Knoevenagel condensation between isobutyraldehyde and dimethyl malonate, followed by hydrogenation . Optimization strategies include:

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester groups (δ ~3.6–3.8 ppm for methoxy protons) and isobutyl chain (δ ~0.9–1.2 ppm for methyl groups) .

- GC-MS : To detect impurities (e.g., unreacted malonate precursors) and quantify purity (>98% by area normalization) .

- Density measurement : Verify purity via density (1.012 g/mL at 25°C) .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

- Alkylation : Forms enolate ions under basic conditions, reacting with alkyl halides to generate substituted malonates .

- Decarboxylation : Slow decarboxylation in H₂O-Me₂SO compared to electron-withdrawing substituent-bearing analogs (e.g., diethyl phenylmalonate) due to steric hindrance from the isobutyl group .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the decarboxylation kinetics of this compound?

- Steric hindrance : The isobutyl group adjacent to the malonate ester impedes nucleophilic water attack, reducing decarboxylation rates (e.g., this compound vs. dimethyl ethylmalonate) .

- Electronic effects : Electron-donating alkyl groups (e.g., isobutyl) stabilize the ester carbonyl, further slowing decarboxylation compared to electron-withdrawing substituents .

- Experimental validation : Use kinetic studies (e.g., monitoring CO₂ evolution) and computational modeling (DFT) to quantify activation energies .

Q. How should researchers address contradictory data in decarboxylation studies (e.g., variable reaction rates across substrates)?

- Statistical rigor : Apply t-tests to compare mean reaction rates and assess significance (p < 0.05) .

- Variable control : Standardize solvent composition (e.g., H₂O-Me₂SO ratio) and temperature (±1°C) to minimize experimental variability .

- Data transparency : Report uncertainties (e.g., ±5% for GC-MS quantification) and replicate experiments ≥3 times .

Q. What experimental designs are optimal for studying steric effects in this compound-mediated reactions?

- Comparative substrate studies : Synthesize analogs with varying substituents (e.g., isopropyl, cyclohexyl) and compare decarboxylation rates .

- DOE (Design of Experiments) : Use factorial designs to isolate steric vs. electronic contributions by varying substituent size and polarity .

- Kinetic isotope effects : Replace H₂O with D₂O to probe transition-state interactions .

Q. How can computational methods enhance the optimization of this compound-based reactions?

- Reaction kinetic modeling : Parametrize lumped models using fixed-bed reactor data to predict yields under varying conditions (e.g., pressure, temperature) .

- Molecular dynamics simulations : Simulate steric interactions between the isobutyl group and nucleophiles to refine mechanistic hypotheses .

Q. What methodologies ensure reliable stability assessment of this compound under storage conditions?

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .

- Thermal analysis : Use TGA (Thermogravimetric Analysis) to determine decomposition onset temperatures (>200°C) .

- Moisture control : Store in anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

Methodological Guidelines for Data Presentation

- Tables : Include columns for substrate, reaction conditions, yield (mean ± SD), and statistical significance .

- Charts : Use Arrhenius plots for kinetic data and bar graphs for comparative substituent studies .

- Uncertainty reporting : Specify confidence intervals and instrument error margins (e.g., ±0.5°C for temperature probes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.